molecular formula C5H7F4NO B2513339 2,2,6,6-Tetrafluoro-4-methylmorpholine CAS No. 65472-09-5

2,2,6,6-Tetrafluoro-4-methylmorpholine

Cat. No.: B2513339
CAS No.: 65472-09-5
M. Wt: 173.111
InChI Key: ZZTMBBNJWHDAFL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrafluoro-4-methylmorpholine is a fluorinated organic compound with the molecular formula C5H7F4NO. It is a derivative of morpholine, where four hydrogen atoms are replaced by fluorine atoms, and one hydrogen atom on the nitrogen is replaced by a methyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetrafluoro-4-methylmorpholine typically involves the fluorination of 4-methylmorpholine. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of automated systems helps in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetrafluoro-4-methylmorpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

The major products formed from these reactions include N-oxides, partially fluorinated morpholines, and substituted morpholines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,6,6-Tetrafluoro-4-methylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and activity.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2,6,6-Tetrafluoro-4-methylmorpholine exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms increase the electrophilicity of the compound, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without fluorine substitution.

    4-Methylmorpholine: A derivative with a methyl group but without fluorine atoms.

    2,2,6,6-Tetrafluoromorpholine: A similar compound with fluorine atoms but without the methyl group.

Uniqueness

2,2,6,6-Tetrafluoro-4-methylmorpholine is unique due to the combination of fluorine atoms and a methyl group, which imparts distinct chemical properties. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2,2,6,6-tetrafluoro-4-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4NO/c1-10-2-4(6,7)11-5(8,9)3-10/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTMBBNJWHDAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC(C1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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